molecular formula C17H23N3O8S3 B11470136 4,5-dimethoxy-2-{2-[(methylsulfonyl)amino]ethyl}-N-(4-sulfamoylphenyl)benzenesulfonamide

4,5-dimethoxy-2-{2-[(methylsulfonyl)amino]ethyl}-N-(4-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B11470136
M. Wt: 493.6 g/mol
InChI Key: CDBAQSGOFZGFJM-UHFFFAOYSA-N
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Description

2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are widely known for their applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzene Sulfonamide Core:

    Methanesulfonamidoethyl Substitution:

    Dimethoxy Substitution: The dimethoxy groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness

2-(2-METHANESULFONAMIDOETHYL)-4,5-DIMETHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C17H23N3O8S3

Molecular Weight

493.6 g/mol

IUPAC Name

2-[2-(methanesulfonamido)ethyl]-4,5-dimethoxy-N-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H23N3O8S3/c1-27-15-10-12(8-9-19-29(3,21)22)17(11-16(15)28-2)31(25,26)20-13-4-6-14(7-5-13)30(18,23)24/h4-7,10-11,19-20H,8-9H2,1-3H3,(H2,18,23,24)

InChI Key

CDBAQSGOFZGFJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNS(=O)(=O)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

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